molecular formula C7H5BrO2S B8746538 3-(4-bromothiophen-2-yl)prop-2-enoic Acid

3-(4-bromothiophen-2-yl)prop-2-enoic Acid

Cat. No. B8746538
M. Wt: 233.08 g/mol
InChI Key: VHKFUECAKTYKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromothiophen-2-yl)prop-2-enoic Acid is a useful research compound. Its molecular formula is C7H5BrO2S and its molecular weight is 233.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-bromothiophen-2-yl)prop-2-enoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromothiophen-2-yl)prop-2-enoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-bromothiophen-2-yl)prop-2-enoic Acid

Molecular Formula

C7H5BrO2S

Molecular Weight

233.08 g/mol

IUPAC Name

3-(4-bromothiophen-2-yl)prop-2-enoic acid

InChI

InChI=1S/C7H5BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h1-4H,(H,9,10)

InChI Key

VHKFUECAKTYKCR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 4-bromo-thiophene-2-carbaldehyde (10 g, 0.052 mol), malonic acid (6.5 g, 0.063 mol) and piperidine (0.5 ml) in pyridine (40 ml) was stirred for 14 hours at 100° C., which was cooled down to room temperature and poured into water, and resultant mixture was acidified with concentrated HCl. The generated precipitate was collected by filtration, which was suspended with EtOH (50 ml) and water (100 ml). The precipitate was collected by filtration and dried under the reduced pressure to give 3-(4-bromo-thiophen-2-yl)-acrylic acid (14 g). 1H NMR (400 MHz, DMSO-d6) ppm 7.79 (s, 1H), 7.67 (d, J=15.9 Hz, 1H), 7.56 (s, 1H), 6.26 (d, J=15.9 Hz, 1H).
Quantity
10 g
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6.5 g
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0.5 mL
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40 mL
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solvent
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